2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride
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Overview
Description
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[1,2-a]pyrazine scaffold is known for its biological activity and ability to interact with various biological targets.
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyrazines can undergo radical reactions for direct functionalization . This suggests that the compound may interact with its targets through radical reactions, but more research is needed to confirm this.
Biochemical Pathways
Imidazo[1,2-a]pyrazines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with multiple biochemical pathways
Biochemical Analysis
Biochemical Properties
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit kinase inhibitory activity, which suggests its potential interaction with kinase enzymes . Additionally, this compound may interact with other proteins involved in cell signaling pathways, thereby influencing various biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can affect the activity of kinases, which are crucial for cell signaling and regulation . Furthermore, it may alter gene expression patterns, leading to changes in cellular behavior and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For instance, its kinase inhibitory activity is a result of its binding to the active site of kinase enzymes, thereby preventing their normal function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as kinase inhibition and modulation of cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . For example, its interaction with kinase enzymes can lead to changes in the phosphorylation status of various proteins, impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments . For instance, this compound may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrazine and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using butan-2-yl halides or similar reagents.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different electronic properties.
Pyrazolo[1,5-a]pyridine: Another heterocyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of the butan-2-yl group, which can influence its biological activity and physicochemical properties. This makes it a valuable compound for exploring new therapeutic avenues and material applications.
Properties
IUPAC Name |
2-butan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.ClH/c1-3-8(2)9-7-13-5-4-11-6-10(13)12-9;/h7-8,11H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWBPRBMLRITRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CN2CCNCC2=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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